molecular formula C9H10O4S B11509554 Ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

Ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

Cat. No.: B11509554
M. Wt: 214.24 g/mol
InChI Key: WGKIXRIZQOQWTB-UHFFFAOYSA-N
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Description

ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE is an organic compound with the molecular formula C8H10O2S It is a derivative of thieno[3,4-b][1,4]dioxine, a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE typically involves the reaction of thieno[3,4-b][1,4]dioxine with ethyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures around 60-80°C. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the thieno[3,4-b][1,4]dioxine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
  • 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
  • Thieno[3,4-b][1,4]dioxine derivatives

Uniqueness

ETHYL 2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLATE is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

InChI

InChI=1S/C9H10O4S/c1-2-11-9(10)8-7-6(5-14-8)12-3-4-13-7/h5H,2-4H2,1H3

InChI Key

WGKIXRIZQOQWTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CS1)OCCO2

Origin of Product

United States

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